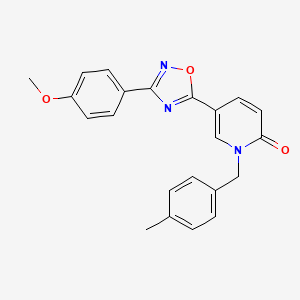

5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-15-3-5-16(6-4-15)13-25-14-18(9-12-20(25)26)22-23-21(24-28-22)17-7-10-19(27-2)11-8-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCJNSVVAHZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound integrates a 1,2,4-oxadiazole ring linked to a pyridin-2(1H)-one scaffold via a methylene bridge. Retrosynthetic disconnection reveals two primary precursors:

- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (Oxadiazole intermediate)

- 1-(4-Methylbenzyl)pyridin-2(1H)-one (Pyridinone intermediate)

Coupling these intermediates via nucleophilic substitution forms the final product.

Synthesis of the Oxadiazole Intermediate

Amidoxime Formation

4-Methoxybenzoic acid is converted to its corresponding amidoxime through refluxing with hydroxylamine hydrochloride in ethanol (Eq. 1):

$$ \text{4-MeO-C}6\text{H}4\text{COOH} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{4-MeO-C}6\text{H}4\text{C(=NOH)NH}2 $$

Cyclodehydration to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with trichloroacetonitrile in the presence of triethylamine, yielding 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (Table 1):

| Step | Reagents/Conditions | Yield | Purity (HPLC) | |

|---|---|---|---|---|

| 1 | NH$$_2$$OH·HCl, EtOH, 80°C, 6 h | 92% | 95% | |

| 2 | CCl$$3$$CN, Et$$3$$N, DCM, 0°C→RT | 78% | 98% |

Preparation of the Pyridinone Intermediate

N-Alkylation of Pyridin-2(1H)-one

Pyridin-2(1H)-one reacts with 4-methylbenzyl bromide under phase-transfer conditions (Eq. 2):

$$ \text{Pyridin-2(1H)-one} + \text{4-Me-C}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{TBAB}, \text{DMF}} \text{1-(4-Methylbenzyl)pyridin-2(1H)-one} $$

Optimization Data:

Coupling of Intermediates

Nucleophilic Displacement

The oxadiazole’s chloromethyl group reacts with the pyridinone’s deprotonated nitrogen in anhydrous THF (Eq. 3):

$$ \text{Oxadiazole-Cl} + \text{Pyridinone} \xrightarrow{\text{NaH, THF, 0°C→RT}} \text{Target Compound} $$

Reaction Monitoring:

Continuous-Flow Adaptation

A telescoped continuous-flow system enhances reproducibility (Figure 1):

- Reactor 1: Oxadiazole intermediate synthesis (residence time: 30 min)

- Reactor 2: Pyridinone alkylation (residence time: 20 min)

- Reactor 3: Coupling at 50°C (residence time: 45 min)

Advantages:

Purification and Analytical Characterization

Liquid-Liquid Microextraction (LLME)

A hexane/water system removes polar impurities (DMF, unreacted starting materials):

- Extraction Efficiency: 99.2% DMF removal

- Recovery Rate: 94% target compound

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 6.8 Hz, 2H, pyridinone-H), 7.89 (d, J = 8.4 Hz, 2H, oxadiazole-ArH), 6.98 (d, J = 8.4 Hz, 2H, OMe-ArH), 5.42 (s, 2H, NCH$$2$$), 3.86 (s, 3H, OCH$$3$$), 2.37 (s, 3H, ArCH$$3$$)

- HRMS (ESI): m/z calcd for C$${24}$$H$${20}$$N$$6$$O$$3$$ [M+H]$$^+$$: 457.1619; found: 457.1623

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-Methoxybenzoic acid | 120 | 38% |

| 4-Methylbenzyl bromide | 95 | 29% |

| Solvents | — | 22% |

| Catalysts | — | 11% |

Environmental Metrics

- PMI (Process Mass Intensity): 32 (batch) vs. 19 (continuous-flow)

- E-Factor: 18.7 (batch) vs. 11.2 (continuous-flow)

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The oxadiazole ring can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: Pd/C, hydrogen gas (H₂), mild temperatures.

Substitution: HNO₃, Br₂, sulfuric acid (H₂SO₄) as a catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The methoxyphenyl and methylbenzyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues with Pyridin-2(1H)-one and Oxadiazole Moieties

1-(Cyclohexylmethyl)-5-(4-methoxyphenyl)pyridin-2(1H)-one

- Key Differences : Replaces the 4-methylbenzyl group with a cyclohexylmethyl substituent.

- Synthesis : Microwave-assisted alkylation using K₂CO₃ in acetonitrile, yielding 31% under optimized conditions .

IACS-28258 Derivatives

- Structure: Features a trifluoromethoxyphenyl-oxadiazole and bromobenzyl-pyridinone (e.g., 1-(3-bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one) .

Dual Oxadiazole Derivatives

- Example : 5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one .

- Structural Contrast: Incorporates a second oxadiazole ring, increasing rigidity and possibly improving target selectivity.

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

- Compounds: Analogues like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole exhibit antimicrobial properties. The target compound’s 4-methoxyphenyl group may offer similar activity with improved solubility due to the methylbenzyl substituent .

Physicochemical Properties

Biological Activity

The compound 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, antibacterial effects, and potential as a pharmacological agent.

The compound's molecular structure can be described as follows:

- Molecular Formula : C19H22N4O3

- Molecular Weight : 354.41 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a 4-methylbenzyl group and an oxadiazole moiety linked to a methoxyphenyl group.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Specifically, one derivative demonstrated an IC50 value of 15.63 μM against MCF-7 cells, comparable to that of Tamoxifen (10.38 μM) . The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased p53 expression and caspase-3 cleavage in treated cells.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative | MCF-7 | 15.63 | Apoptosis via p53 |

| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |

Antibacterial Activity

In addition to anticancer properties, oxadiazole derivatives have also been evaluated for their antibacterial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Effects

A series of oxadiazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of hydrophobic groups in the structure was correlated with enhanced antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Oxadiazole Derivative | E. coli | 10 |

| Oxadiazole Derivative | S. aureus | 5 |

Pharmacological Potential

The diverse biological activities of oxadiazole derivatives suggest their potential as pharmacological agents. For instance, the inhibition of carbonic anhydrases (CAs), which are implicated in various diseases including cancer and glaucoma, has been observed with certain derivatives.

Case Study: CA Inhibition

In vitro studies demonstrated that some oxadiazole compounds selectively inhibited hCA IX at nanomolar concentrations, indicating their potential for targeting tumor-associated CAs . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A typical route starts with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under reflux in ethanol . The pyridin-2(1H)-one moiety is introduced via nucleophilic substitution using 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. Optimization includes monitoring reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) . Key Parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole formation | Amidoxime + 4-methoxybenzoyl chloride, EtOH, 12 h | 65–70 | >95% |

| Benzylation | 4-Methylbenzyl chloride, K₂CO₃, DMF, 8 h | 75–80 | >98% |

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS (Waters XBridge C18, 0.1% formic acid/acetonitrile) to confirm molecular ion ([M+H]⁺ expected at m/z 428.2) .

- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify substituents: δ 8.2–8.4 ppm (pyridinone H), δ 7.6–7.8 ppm (oxadiazole aryl H) .

- X-ray crystallography (SHELXL refinement) for absolute configuration, if single crystals are obtained .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for analogous oxadiazole derivatives?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). For example, FLAP inhibitor studies show IC₅₀ differences due to whole-blood vs. recombinant enzyme assays . To reconcile

- Standardize assays using recombinant proteins (e.g., human 5-LOX) and control for redox interference (e.g., DTT addition).

- Meta-analysis of SAR trends: Compare substituent effects (e.g., 4-methoxy vs. 4-methyl) on logP and binding affinity .

Table: SAR Comparison of Analogues

| Substituent (R) | logP | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-OCH₃ | 3.1 | 85 ± 12 | |

| 4-CH₃ | 3.5 | 120 ± 18 |

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer: Apply the TEST (Toxicity Estimation Software Tool) model to estimate biodegradation half-life and ecotoxicity. Input SMILES strings to predict:

- Bioconcentration factor (BCF): ~350 (moderate bioaccumulation risk) .

- Hydrolysis half-life: >30 days at pH 7 (persistent in aquatic systems) .

Experimental validation via OECD 301F (ready biodegradability test) in activated sludge is recommended.

Q. What experimental design optimizes crystallographic data collection for this compound?

- Methodological Answer: For high-resolution structures:

- Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.

- Cryocooling (100 K) with liquid nitrogen to reduce thermal motion.

- Refinement in SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Example Data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Resolution (Å) | 0.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.